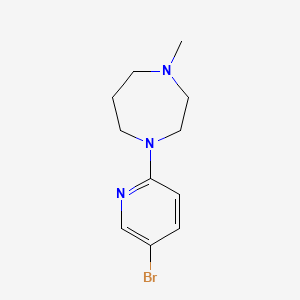![molecular formula C11H18BrNOS B12092196 2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B12092196.png)
2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol is an organic compound with the molecular formula C11H18BrNOS. This compound features a bromothiophene moiety attached to an amino alcohol structure, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol typically involves the reaction of 4-bromothiophene-2-carboxaldehyde with an appropriate amine and alcohol under controlled conditions. One common method includes the use of ethanol as a solvent and refluxing the mixture for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromothiophene moiety to a thiophene ring.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The amino alcohol structure allows for hydrogen bonding and other interactions with biological molecules, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol
- 2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol
- 4-(4-Bromothiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol is unique due to its specific combination of a bromothiophene moiety and an amino alcohol structure.
Properties
Molecular Formula |
C11H18BrNOS |
|---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
2-[(4-bromothiophen-2-yl)methylamino]-4-methylpentan-1-ol |
InChI |
InChI=1S/C11H18BrNOS/c1-8(2)3-10(6-14)13-5-11-4-9(12)7-15-11/h4,7-8,10,13-14H,3,5-6H2,1-2H3 |
InChI Key |
XWBVWOPJCSUURE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NCC1=CC(=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


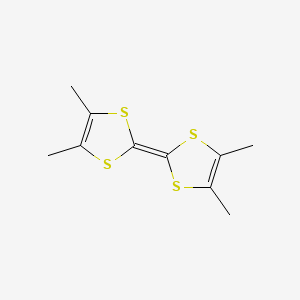

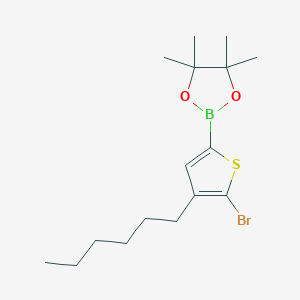

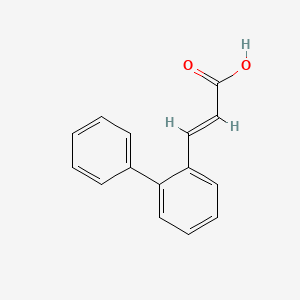
![(1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid](/img/structure/B12092153.png)
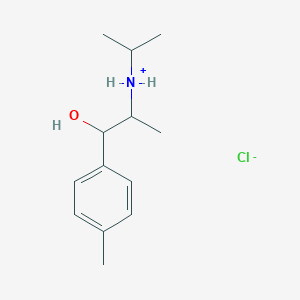
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092157.png)
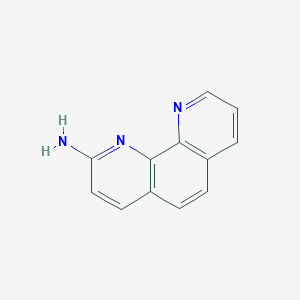

![1-[[4-Nitro-2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12092178.png)
![1'-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B12092182.png)
